molecular formula C22H18N4O B11029341 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11029341
M. Wt: 354.4 g/mol
InChI Key: TVBWJGDGJUETKL-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is an organic compound that features a quinoline core with pyridine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Pyridine Groups: The pyridine groups can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or quinoline derivatives.

Scientific Research Applications

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic electronic materials and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity or receptor function. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-pyridinyl)acetonitrile: A compound with a similar pyridine structure but different functional groups.

    4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile:

Uniqueness

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its quinoline core, which provides distinct electronic properties and potential for diverse chemical modifications. Its ability to form stable metal complexes and its potential therapeutic applications further distinguish it from similar compounds.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N4O/c27-22(25-14-7-16-5-10-23-11-6-16)19-15-21(17-8-12-24-13-9-17)26-20-4-2-1-3-18(19)20/h1-6,8-13,15H,7,14H2,(H,25,27)

InChI Key

TVBWJGDGJUETKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC4=CC=NC=C4

Origin of Product

United States

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